molecular formula C20H15BO2 B1370832 (10-Phenylanthracen-9-yl)boronic acid CAS No. 334658-75-2

(10-Phenylanthracen-9-yl)boronic acid

Cat. No. B1370832
M. Wt: 298.1 g/mol
InChI Key: RVPCPPWNSMAZKR-UHFFFAOYSA-N
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Description

(10-Phenylanthracen-9-yl)boronic acid is a chemical compound with the molecular formula C20H15BO2 and a molecular weight of 298.15 . It is typically a white to yellow crystal or powder .


Synthesis Analysis

The synthesis of (10-Phenylanthracen-9-yl)boronic acid is typically achieved through the Suzuki coupling reaction . The starting material is usually 9-bromo-10-phenylanthracene, which is converted into the corresponding aryl lithium reagent under strong base conditions. This reagent is then reacted with trimethyl borate or triisopropyl borate, followed by hydrolysis to yield the boronic acid .


Molecular Structure Analysis

The molecular structure of (10-Phenylanthracen-9-yl)boronic acid consists of a phenyl group attached to the 10-position of an anthracene ring, with a boronic acid group at the 9-position . The InChI code for this compound is 1S/C20H15BO2/c22-21(23)20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13,22-23H .


Physical And Chemical Properties Analysis

(10-Phenylanthracen-9-yl)boronic acid has a density of 1.27 . It has a boiling point of 521.3±53.0 °C at 760 mmHg . The compound is soluble in methanol . It is light sensitive and should be stored in a cool, dry place .

Scientific Research Applications

Application in OLED Materials

  • Summary of Application : “(10-Phenylanthracen-9-yl)boronic acid” is used as an intermediate in the production of OLED (Organic Light Emitting Diode) materials .

Application in Porphyrin Synthesis

  • Summary of Application : “(10-Phenylanthracen-9-yl)boronic acid” has been used in the synthesis of 3,5-bis(10-phenylanthracen-9-yl)benzene-appended porphyrins (BPABPs), which are designed to study intramolecular energy transfer between two chromophores .
  • Methods of Application : The Curtius rearrangement of 3,5-bis(10-phenylanthracen-9-yl)benzoyl azide in the presence of the platinum(II) complex of 5,10,15-tris(3,5-di-tert-butylphenyl)-20-(3-hydroxyphenyl)porphyrin or its free base in toluene afforded the corresponding BPABP .
  • Results or Outcomes : The anthracene units of the BPABPs show considerably quenched fluorescence compared to that of the reference anthracene, indicative of efficient intramolecular singlet–singlet energy transfer from the anthracene to the porphyrin unit .

Application in Suzuki–Miyaura Cross-Coupling Reactions

  • Summary of Application : “(10-Phenylanthracen-9-yl)boronic acid” can be used in Suzuki–Miyaura cross-coupling (SMC) reactions . SMC reactions are a type of palladium-catalyzed cross coupling reaction that are essential tools in chemical synthesis .

Application as a Pharmaceutical Intermediate

  • Summary of Application : “(10-Phenylanthracen-9-yl)boronic acid” can be used as a pharmaceutical intermediate .

Application as a Fluorescent Probe

  • Summary of Application : “(10-Phenylanthracen-9-yl)boronic acid” is used as a fluorescent probe in biological and chemical research .

Safety And Hazards

(10-Phenylanthracen-9-yl)boronic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

(10-Phenylanthracen-9-yl)boronic acid is used as a pharmaceutical intermediate and as an OLED material . Its large conjugated system makes it a useful molecular unit in the synthesis and construction of conjugated organic materials . By changing the degree of conjugation in the material molecule, it is possible to alter the luminescent properties and structural properties of the organic material .

properties

IUPAC Name

(10-phenylanthracen-9-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BO2/c22-21(23)20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13,22-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPCPPWNSMAZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623823
Record name (10-Phenylanthracen-9-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(10-Phenylanthracen-9-yl)boronic acid

CAS RN

334658-75-2
Record name (10-Phenylanthracen-9-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (10-phenylanthracen-9-yl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

An amount of 14 g (42 mmol) of 9-bromo-10-phenylanthracene was dissolved in dehydrated THF and cooled to −80° C. Then, 31.2 ml (49 mmol) of a solution of n-butyllithium in n-hexane was added dropwise. Forty minutes later, 13 g (89 mmol) of triethyl borate was added. After two-hour reaction, a diluted hydrochloric acid solution was added and allowed to stand for 12 hours. Then, the separated organic layer was recrystallized to obtain 10 g (33.6 mmol) of 10-phenylanthracene-9-boronic acid. The yield was 75.2%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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